Methyl 2-fluoro-3-methoxyprop-2-enoate
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Overview
Description
Methyl (Z)-2-fluoro-3-methoxyprop-2-enoate is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and an ester functional group
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes such asEnhancer of zeste homolog 2 (EZH2) . EZH2 is a histone methyltransferase and a catalytic component of PRC2, which regulates gene expression through epigenetic machinery .
Mode of Action
For instance, EZH2 can alter downstream target genes’ expression by trimethylation of Lys-27 in histone 3 (H3K27me3) .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involved in dna methylation and demethylation .
Result of Action
Based on the potential target ezh2, it can be inferred that the compound might influence gene expression and potentially impact cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-3-methoxyprop-2-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of (Z)-2-fluoro-3-methoxyprop-2-enoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl (Z)-2-fluoro-3-methoxyprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl (Z)-2-fluoro-3-methoxyprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Methyl (E)-2-fluoro-3-methoxyprop-2-enoate: The E-isomer of the compound, differing in the spatial arrangement of substituents.
Methyl 2-fluoro-3-methoxypropanoate: Lacks the double bond present in the original compound.
Ethyl (Z)-2-fluoro-3-methoxyprop-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness: Methyl (Z)-2-fluoro-3-methoxyprop-2-enoate is unique due to its specific geometric configuration (Z-isomer) and the presence of both fluorine and methoxy groups
Properties
CAS No. |
834883-98-6 |
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Molecular Formula |
C5H7FO3 |
Molecular Weight |
134.11 g/mol |
IUPAC Name |
methyl 2-fluoro-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C5H7FO3/c1-8-3-4(6)5(7)9-2/h3H,1-2H3 |
InChI Key |
GEYVOMKNBOZKKB-UHFFFAOYSA-N |
SMILES |
COC=C(C(=O)OC)F |
Canonical SMILES |
COC=C(C(=O)OC)F |
solubility |
not available |
Origin of Product |
United States |
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